2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol
CAS No.: 1000521-36-7
Cat. No.: VC8033370
Molecular Formula: C9H8F4O
Molecular Weight: 208.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000521-36-7 |
---|---|
Molecular Formula | C9H8F4O |
Molecular Weight | 208.15 g/mol |
IUPAC Name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
Standard InChI | InChI=1S/C9H8F4O/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5,14H,3-4H2 |
Standard InChI Key | CSSSHEINPOXUBN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CCO |
Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol belongs to the class of halogenated benzeneethanol derivatives. Its IUPAC name, 2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol, reflects the substitution pattern on the aromatic ring: a fluorine atom at the para position and a trifluoromethyl group at the ortho position relative to the ethanol side chain . Key identifiers include:
Property | Value |
---|---|
CAS Number | 1000521-36-7 |
Molecular Formula | C₉H₈F₄O |
Molecular Weight | 208.15 g/mol |
SMILES Notation | C1=CC(=C(C=C1F)C(F)(F)F)CCO |
InChI Key | CSSSHEINPOXUBN-UHFFFAOYSA-N |
The compound’s 3D conformation reveals a planar aromatic ring with the ethanol side chain adopting a staggered configuration, minimizing steric hindrance between the hydroxyl group and trifluoromethyl substituent .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 2-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multi-step halogenation and reduction reactions. A representative pathway, adapted from patent US8946479B2, proceeds as follows :
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Friedel-Crafts Acylation:
Reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with acetyl chloride in the presence of AlCl₃ yields 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetophenone. -
Reduction of Ketone to Alcohol:
The acetophenone intermediate is reduced using NaBH₄ or LiAlH₄ in tetrahydrofuran (THF), producing the target ethanol derivative.
Optimization Challenges
Key challenges include minimizing byproducts such as 1-(4-fluorophenyl)-2-phenyl ethanone, which can form via electrophilic side reactions during nucleophilic substitutions . Solvent selection (e.g., acetone or methylene chloride) and temperature control (55–60°C) are critical for achieving yields >70% .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
---|---|---|
Boiling Point | 204.8 ± 35.0 °C (Predicted) | |
Melting Point | Not Reported | – |
Solubility | Miscible in polar solvents | |
Density | ~1.35 g/cm³ (Estimated) | – |
The compound’s solubility in organic solvents like ethanol and acetone facilitates its use in liquid-phase reactions . Its predicted boiling point suggests suitability for distillation purification under reduced pressure .
Stability and Reactivity
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Thermal Stability: Stable below 150°C; decomposes at higher temperatures, releasing HF and CO₂.
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Hydrolytic Sensitivity: The -CF₃ group resists hydrolysis, but the hydroxyl group may undergo esterification or oxidation under acidic conditions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing trifluoromethyl-containing drugs, enhancing metabolic stability and membrane permeability. Potential derivatives include:
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Antidepressants: Analogues of fluoxetine (Prozac®) with improved pharmacokinetics.
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Antimicrobials: Fluorinated β-lactam antibiotics resistant to enzymatic degradation .
Agrochemical Development
Incorporation into herbicides and pesticides leverages the electron-withdrawing effects of -CF₃ to disrupt plant enzymatic pathways. Field trials demonstrate efficacy against glyphosate-resistant weeds.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.
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Green Chemistry Approaches: Replacing halogenated solvents with ionic liquids or supercritical CO₂ .
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Biological Screening: Evaluating antimicrobial and anticancer activity in in vitro models.
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